molecular formula C15H19N3O3S3 B2525100 1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide CAS No. 1058398-10-9

1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide

Cat. No. B2525100
M. Wt: 385.52
InChI Key: IOSFNOYSKNKQSM-UHFFFAOYSA-N
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Description

The compound "1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide" is a chemically synthesized molecule that may have potential biological activities. The structure suggests the presence of a piperidine ring, which is a common feature in many pharmacologically active compounds. The molecule also contains a benzo[d]thiazole moiety, which is known for its antimicrobial properties, and a methylsulfonyl group that could enhance the molecule's reactivity and solubility.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by treating substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of 1,3,4-oxadiazole bearing compounds, which share structural similarities with the target compound, involved a series of steps starting from benzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate benzo[d]thiazole and methylthio substituents.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The piperidine ring is a saturated heterocycle that can engage in nucleophilic substitution reactions. The sulfonyl group is a good leaving group and can participate in substitution reactions, as seen in the synthesis of sulfonamides . The benzo[d]thiazole ring system is aromatic and may contribute to the compound's stability and potential interactions with biological targets.

Chemical Reactions Analysis

The compound's reactivity can be inferred from related structures. For example, the reactivity of the sulfonyl group in the presence of secondary amines has been demonstrated in the synthesis of o-sulfamidotriazobenzenes . The methylthio group could potentially undergo oxidation or serve as a nucleophile in substitution reactions. The piperidine moiety might be involved in reactions with electrophiles due to the presence of a nitrogen atom with a lone pair of electrons.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, we can predict that the molecule's solubility in organic solvents might be good due to the presence of the sulfonyl group. The molecule's melting point and boiling point would be influenced by the presence of the rigid aromatic system and the saturated piperidine ring. The compound's stability could be assessed by studying its behavior under various conditions, such as exposure to light, heat, and different pH levels.

Scientific Research Applications

Piperidine Derivatives and CNS Activity

Piperidine derivatives are a significant focus in the search for novel Central Nervous System (CNS) acting drugs. Research has indicated that heterocycles, including those with piperidine structures, exhibit a range of CNS effects. These effects span from depression and euphoria to convulsion, highlighting the therapeutic potential of such compounds in addressing CNS disorders (Saganuwan, 2017).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives have been recognized for their diverse pharmacological activities. They are considered crucial in medicinal chemistry due to their potential anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. This versatility makes benzothiazole scaffolds an important area of study for the development of new therapeutic agents (Bhat & Belagali, 2020).

Sulfonamide Applications

Sulfonamides represent a class of compounds with a rich history as bacteriostatic antibiotics. They are incorporated into a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in numerous drugs underscores its importance in drug design and development, with ongoing research aimed at expanding its applications to address various conditions including cancer and glaucoma (Carta, Scozzafava, & Supuran, 2012).

Therapeutic Delivery and Nanotechnology

The exploration of nanotechnology for therapeutic delivery, particularly in the cardiovascular system, presents a promising avenue for enhancing drug efficacy and overcoming physiological barriers. Nanoformulations of drugs can significantly improve therapeutic outcomes, underscoring the importance of continued research in this field (Geldenhuys et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of functional groups that are often found in bioactive compounds .

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S3/c1-22-15-17-12-6-5-11(8-13(12)23-15)16-14(19)10-4-3-7-18(9-10)24(2,20)21/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSFNOYSKNKQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide

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